1H-HEPTAFLUOROPROPANE

Beschreibung

Contextualization of 1H-Heptafluoropropane within the Landscape of Fluorinated Organic Compounds

Fluorinated organic compounds are a broad class of chemicals where at least one hydrogen atom has been replaced by a fluorine atom. noaa.gov This substitution of fluorine for hydrogen can significantly alter the physical and chemical properties of the parent hydrocarbon. wikipedia.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to compounds with unique characteristics, including high stability, low surface energy, and altered reactivity. wikipedia.orgacs.org

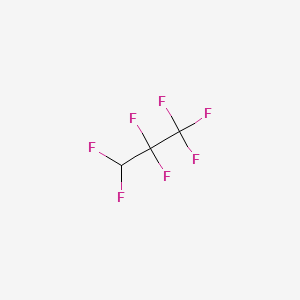

This compound, with the chemical formula C₃HF₇, is a specific type of hydrofluorocarbon. aablocks.com Its structure consists of a three-carbon propane (B168953) backbone where seven of the hydrogen atoms have been replaced by fluorine atoms, leaving a single hydrogen atom. There are two isomers of heptafluoropropane: 1,1,1,2,2,3,3-heptafluoropropane (HFC-227ca) and 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea). chemicalbook.compatsnap.com This article focuses on the former, this compound (HFC-227ca).

Within the vast landscape of fluorinated organic compounds, this compound is categorized as a perfluorinated compound, although the presence of a single hydrogen atom technically makes it a hydrofluorocarbon. Perfluorinated compounds are those in which all hydrogen atoms on the carbon chain (with the exception of functional groups) have been replaced by fluorine. The properties of this compound, such as its gaseous state at room temperature and chemical inertness, are characteristic of many short-chain fluorinated hydrocarbons. noaa.govchemicalbook.com Its applications have historically been linked to its physical properties as a non-flammable gas. chemicalbook.com

Contemporary Research Trajectories and Scholarly Interests Pertaining to this compound

Another research trajectory focuses on the synthesis of this compound and its isomers. For instance, a method has been developed for the synthesis of this compound from 1-iodoperfluoropropane. cdnsciencepub.com Other research has explored the synthesis of its isomer, 2H-heptafluoropropane (HFC-227ea), through the hydrofluorination of hexafluoropropene (B89477). researchgate.net The industrial synthesis of HFC-227ea often involves the addition reaction of hexafluoropropylene and hydrogen fluoride (B91410). patsnap.com

Kinetic studies on the reactions of heptafluoropropane isomers with atmospheric radicals, such as hydroxyl (OH) and oxygen (O(³P)) atoms, are also an active area of research. acs.org These studies are crucial for determining the atmospheric lifetimes and reactivity of these compounds. The data gathered from such research helps in modeling the atmospheric behavior of HFCs and in the search for more environmentally benign alternatives.

Furthermore, there is ongoing interest in the unique properties of fluorinated compounds in general, which drives research into their potential applications in materials science and medicine. acs.org While direct research into new applications for this compound may be limited due to environmental concerns, the fundamental understanding gained from studying its chemical and physical properties can inform the design of next-generation fluorinated materials with more desirable environmental profiles.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃HF₇ |

| Molecular Weight | 170.027 g/mol |

| Boiling Point | -16.3 °C |

| Density | 1.457 g/cm³ |

| CAS Number | 2252-84-8 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKACHOXRXFQJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7, C2F5CF2H | |

| Record name | HEPTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075297 | |

| Record name | 1H-Heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant. | |

| Record name | HEPTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2252-84-8, 33660-75-2 | |

| Record name | HEPTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2,2,3,3-Heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033660752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Novel Approaches for 1h Heptafluoropropane

Catalytic Hydrofluorination Routes

The most prevalent industrial method for producing 1H-Heptafluoropropane is the addition reaction of hexafluoropropene (B89477) with hydrogen fluoride (B91410), typically performed in the presence of a fluorination catalyst. patsnap.com This process can be conducted in either the liquid or vapor phase, with the latter being common for continuous production. patsnap.comfluorine1.ru

Vapor-Phase Reaction of Hexafluoropropene with Hydrogen Fluoride

The vapor-phase hydrofluorination of hexafluoropropene (HFP) is a cornerstone of modern this compound production. google.com In this process, gaseous HFP is reacted with anhydrous hydrogen fluoride (HF) at elevated temperatures. google.com To achieve high conversion and selectivity while minimizing the formation of impurities, a molar excess of HF is typically employed. fluorine1.ruwipo.int For instance, using a molar ratio of HF to HFP of at least 3.5:1 can lead to reduced catalyst fouling. wipo.int The reaction temperature is a critical parameter; temperatures are often maintained below 260°C to suppress the formation of the toxic byproduct perfluoroisobutylene (B1208414) (PFIB). google.com One study demonstrated a 98.5% yield of this compound when the reaction was conducted at 210°C with an HF-to-HFP molar ratio between 4:1 and 20:1. fluorine1.ru

Investigation of Heterogeneous Catalysts in this compound Synthesis

The efficiency of the vapor-phase hydrofluorination heavily relies on the selection of a heterogeneous catalyst. nih.gov A variety of materials have been investigated to optimize yield and process stability. Supported trivalent chromium catalysts are particularly effective. google.com Chromium oxide (Cr₂O₃), especially with a high surface area, is a preferred catalyst for the gas-phase reaction. nih.gov Other successful catalysts include activated carbon, which may be treated with alkali or alkaline earth metals, and three-dimensional matrix porous carbonaceous materials. google.com

A specific example involves a chrome oxide-based catalyst prepared by treating chromium chloride with ammonia (B1221849) to precipitate hydrated chromium oxide, which is then mixed with magnesium oxide. patsnap.com After activation with HF, this catalyst, when used at 270°C with an HFP/HF molar ratio of 1.2, yielded a hexafluoropropene conversion rate of 54% and a this compound selectivity of 99%. patsnap.com

| Catalyst | Reaction Temperature | HF:HFP Molar Ratio | Conversion/Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Trivalent Chrome Compounds | 210°C | 4:1 to 20:1 | 98.5% Yield | Not Specified | fluorine1.ru |

| Chrome Oxide-Based (with MgO) | 270°C | 1:1.2 | 54% Conversion | 99% | patsnap.com |

| Activated Carbon | 300-402°C | ~1:1 | Not Specified | Not Specified | google.com |

| Chromium Oxide (Cr₂O₃) | <260°C | Not Specified | High Yield | High (Low PFIB) | google.comnih.gov |

Halogen-Exchange Transformations

An alternative synthetic route to this compound involves the substitution of chlorine atoms with fluorine atoms in a highly chlorinated propane (B168953) molecule. This halogen-exchange (halex) reaction provides a pathway that utilizes different starting materials compared to the hydrofluorination of olefins.

Preparation from 1,1,1,2,3,3,3-Heptachloropropane (B1582496) with Anhydrous Hydrogen Fluoride

This method employs 1,1,1,2,3,3,3-heptachloropropane (HCP) as the starting material, which undergoes fluorination with anhydrous hydrogen fluoride. google.com The reaction is typically carried out in a tubular fixed-bed reactor under high-pressure conditions. google.com Gaseous, preheated raw materials are passed over a solid catalyst where the successive exchange of chlorine for fluorine occurs. google.com To drive the reaction towards complete fluorination and suppress the formation of partially fluorinated intermediates, a significant molar excess of HF is required.

Optimization of Reaction Conditions and Transition Metal Catalyst Selection (e.g., Chromium Salts)

The success of the halogen-exchange method is highly dependent on the catalyst and reaction conditions. Transition metal salts, particularly chromium salts such as chromium(III) chloride (CrCl₃), chromium(III) fluoride (CrF₃), and chromium(III) bromide (CrBr₃), are preferred catalysts. google.com These are often supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃) or activated carbon to enhance their activity and stability. google.com

Reaction parameters are carefully optimized to maximize the conversion and yield. The reaction temperature is maintained in a range of 230°C to 380°C, while the pressure is kept between 2 and 30 atmospheres. google.com The molar ratio of HF to 1,1,1,2,3,3,3-heptachloropropane is typically between 5:1 and 10:1. google.com

| Catalyst | Support | Temperature Range | Pressure Range | HF:HCP Molar Ratio | Source |

|---|---|---|---|---|---|

| CrCl₃, CrF₃, or CrBr₃ | γ-Al₂O₃ or Activated Carbon | 230–380°C | 2–30 atm | 5:1 to 10:1 | google.com |

Advanced Organic Synthesis Strategies

Beyond the large-scale industrial routes, several novel strategies for the synthesis of this compound have been developed in laboratory settings. These methods often provide alternative pathways under different reaction conditions.

One such method is a Wittig-based synthesis. cdnsciencepub.comcdnsciencepub.com This approach involves the reaction of 1-iodoperfluoropropane with a phosphonium (B103445) salt generated in situ from triphenylphosphine (B44618) and dibromodifluoromethane (B1204443). cdnsciencepub.com The subsequent addition of zinc metal generates the gaseous this compound product in a reported yield of 63%. cdnsciencepub.com

Another facile method involves the hydrofluorination of hexafluoropropene using an onium bifluoride generated in situ from the decomposition of anhydrous tetrabutylammonium (B224687) fluoride. researchgate.net This reagent acts as a convenient and effective equivalent to hydrogen fluoride and has the advantage of allowing the reaction to be performed in standard glassware. researchgate.net

More recently, a novel strategy has been developed that utilizes this compound itself as a source of the heptafluoro-2-propyl group. acs.org In this reaction, a heptafluoro-2-propyl anion is generated by treating this compound with a fluoride ion source, such as tetramethylammonium (B1211777) fluoride. acs.org This nucleophilic species can then be added to various electron-deficient unsaturated compounds, enabling the synthesis of a range of aliphatic compounds containing the heptafluoro-2-propyl moiety. acs.org

Wittig-Based Synthesis Utilizing Fluorophosphonium Ylides

A practical and straightforward method for the synthesis of this compound involves a Wittig-based approach utilizing in-situ generated fluorophosphonium ylides. researchgate.netcdnsciencepub.com This synthesis is achieved through the reaction of fluorinated phosphonium ylides with specific electrophiles containing bromine or iodine. cdnsciencepub.comcdnsciencepub.com

In a typical procedure, a quaternary phosphonium salt is first generated in situ from the reaction of triphenylphosphine (Ph₃P) and dibromodifluoromethane (CF₂Br₂) in dimethylformamide (DMF). cdnsciencepub.com The subsequent addition of zinc metal facilitates the formation of the corresponding difluoromethylene phosphonium ylide. cdnsciencepub.com This highly reactive ylide does not react with a carbonyl compound in the traditional Wittig sense but instead interacts with an added iodo-containing electrophile. researchgate.net For the synthesis of this compound, 1-iodoperfluoropropane is introduced as the substrate. cdnsciencepub.com The intermediate carbanion formed in the process abstracts a proton from the solvent, DMF, to yield the final hydrofluorocarbon product, this compound (CF₃CF₂CF₂H). cdnsciencepub.com This reaction has been reported to produce the gaseous product in good yield. cdnsciencepub.com

| Reactant/Reagent | Function | Reference |

| Triphenylphosphine (Ph₃P) | Ylide Precursor | cdnsciencepub.com |

| Dibromodifluoromethane (CF₂Br₂) | Ylide Precursor | cdnsciencepub.com |

| Zinc (Zn) | Metal Dehalogenation Agent | cdnsciencepub.com |

| 1-Iodoperfluoropropane | Electrophilic Substrate | cdnsciencepub.com |

| Dimethylformamide (DMF) | Solvent and Proton Source | cdnsciencepub.com |

| Product | Yield | |

| This compound | 63% | cdnsciencepub.com |

Nucleophilic Addition Reactions for Heptafluoro-2-propyl Moiety Introduction

A novel and significant strategy for introducing the heptafluoro-2-propyl moiety, (CF₃)₂FC, into organic molecules involves nucleophilic addition reactions. nih.govacs.org This method utilizes this compound (also known as 2H-heptafluoropropane) as the source for the heptafluoro-2-propyl group. nih.govacs.orgtsscience.co.kr The core of this approach is the generation of the heptafluoro-2-propyl anion, which can then be reacted with suitable electrophiles. nih.govscribd.com

The heptafluoro-2-propyl anion is effectively generated by treating this compound with a fluoride ion source. nih.govacs.org Fluoroalkyl anions are typically unstable, but this method provides a viable pathway for their formation and subsequent use in synthesis. acs.org The process involves the deprotonation of this compound by a strong base. nih.gov

A fluoride ion, particularly under nonaqueous conditions where it exhibits strong basicity, can act as the base for this deprotonation. acs.org Tetramethylammonium fluoride (TMAF), often as a tetrahydrate (TMAF·4H₂O), has been successfully employed for this purpose. acs.org The fluoride ion abstracts a proton from this compound to produce the target heptafluoro-2-propyl anion. nih.govacs.org The presence of a polar solvent is crucial as it is thought to disrupt the hydrogen bonding network of hydrated TMAF, isolating a "free" fluoride ion to act as the base. acs.org Furthermore, the polar solvent helps to stabilize the resulting anion, preventing its rapid decomposition. acs.org

Once generated, the heptafluoro-2-propyl anion serves as a potent nucleophile for addition to various electron-deficient unsaturated compounds, including both alkenes and alkynes. nih.govacs.org This reaction proceeds via a 1,4-ionic addition (or Michael addition) mechanism, allowing for the straightforward synthesis of a range of aliphatic compounds containing the heptafluoro-2-propyl group. nih.govscribd.com

The reaction's success is influenced by the choice of solvent. Polar aprotic solvents such as DMSO, DMF, and DMAc have proven effective. acs.orgscribd.com In a study reacting adamantyl acrylate (B77674) with this compound and TMAF, DMSO provided the highest yield of the desired 1,4-adduct. acs.orgscribd.com

| Solvent | Relative Permittivity (εr) | Product Yield | Recovered Starting Material | Reference |

| DMSO | 47.0 | 71% | 13% | acs.orgscribd.com |

| DMF | 36.7 | 49% | 41% | acs.orgscribd.com |

| DMAc | 37.8 | 26% | 72% | scribd.com |

| MeCN | 37.5 | 2% | 88% | scribd.com |

| THF | 7.6 | 0% | 79% | scribd.com |

| Toluene | 2.4 | 0% | 96% | scribd.com |

The substrate scope for this reaction is broad. The heptafluoro-2-propyl anion readily adds to the β-carbon of α,β-unsaturated esters like adamantyl acrylate. acs.org However, steric hindrance can inhibit the reaction; for instance, introducing a methyl group at the α-position of the acrylate can prevent the desired product from forming. acs.org This issue can be overcome by using substrates with stronger electron-withdrawing groups. acs.org The reaction is also effective with alkynes. For example, dimethyl acetylenedicarboxylate (B1228247) reacts with this compound in the presence of TMAF to afford the corresponding maleic acid ester derivative in a 52% yield, with the H and CF(CF₃)₂ groups being introduced in a cis-manner. acs.org

| Substrate | Product Yield | Reference |

| Adamantyl acrylate | 71% | acs.org |

| Ethyl cinnamate | 0% | acs.org |

| Diethyl (phenylmethylene)malonate | 36% | acs.org |

| Dimethyl acetylenedicarboxylate | 52% | acs.org |

Reaction Kinetics and Mechanistic Studies of 1h Heptafluoropropane

High-Temperature Gas-Phase Kinetics

The study of high-temperature gas-phase kinetics is crucial for understanding the behavior of substances in environments such as combustion processes. For 1H-heptafluoropropane (CHF₂CF₂CF₃), kinetic studies have focused on its reactions with key radical species like atomic oxygen and hydrogen.

The reaction between this compound and electronically ground-state atomic oxygen (O(³P)) has been investigated at high temperatures. acs.org This reaction primarily proceeds via hydrogen abstraction to form a fluorinated alkyl radical (n-C₃F₇) and a hydroxyl radical (OH). acs.org The rate coefficient (k) for this reaction was determined over a temperature range of 880 to 1180 K. acs.org The experimental findings provide a quantitative measure of the reactivity of the C-H bond in this compound towards attack by atomic oxygen at elevated temperatures. acs.org

Table 1: Arrhenius Parameters for the Reaction of this compound with Atomic Oxygen (O(³P))

| Reaction | Temperature Range (K) | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Source(s) |

|---|---|---|---|

| CHF₂CF₂CF₃ + O(³P) → n-C₃F₇ + OH | 880 - 1180 | k = 10⁻¹⁰.¹³±⁰.⁵² exp[-(55 ± 10) kJ mol⁻¹/RT] | acs.org |

Similar to the reaction with atomic oxygen, the high-temperature reaction of this compound with hydrogen atoms involves the abstraction of the hydrogen atom from the fluorinated propane (B168953) backbone. acs.org This results in the formation of a hydrogen molecule (H₂) and the n-C₃F₇ radical. acs.org The kinetic rate coefficients for this process were experimentally determined in the temperature range of 1000 to 1180 K. acs.org These studies are essential for modeling the behavior of fluorinated compounds in hydrogen-rich combustion environments. researchgate.net

Table 2: Arrhenius Parameters for the Reaction of this compound with Hydrogen Atoms (H)

| Reaction | Temperature Range (K) | Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹) | Source(s) |

|---|---|---|---|

| CHF₂CF₂CF₃ + H → n-C₃F₇ + H₂ | 1000 - 1180 | k = 10⁻⁹.⁴⁴±⁰.³² exp[-(57 ± 7) kJ mol⁻¹/RT] | acs.org |

To investigate these high-temperature reactions, a combination of a shock tube technique and atomic resonance absorption spectroscopy (ARAS) is employed. acs.orgacs.org The shock tube is an apparatus capable of rapidly heating gaseous mixtures to high temperatures and pressures for very short durations, creating a well-defined environment for kinetic studies. weebly.comuni-due.de In these experiments, a shock wave is generated, which compresses and heats the gas sample, initiating the chemical reaction. weebly.com

Following the initiation, atomic resonance absorption spectroscopy is used to monitor the concentration of the radical species, such as O(³P) or H atoms, in real-time. acs.orgweebly.com This highly sensitive technique measures the absorption of light at a specific wavelength corresponding to an electronic transition in the atom of interest. weebly.comnasa.gov By observing the decay rate of the atomic species in the presence of this compound, the reaction rate coefficient can be determined. acs.org For instance, electronically ground-state oxygen and hydrogen atoms can be produced via laser photolysis of precursor molecules like sulfur dioxide or through the thermal decomposition of compounds such as ethyl iodide. acs.orgacs.org

Alongside experimental work, theoretical calculations are vital for gaining a deeper understanding of reaction mechanisms and kinetics. researchgate.net Transition State Theory (TST) is a fundamental theoretical framework used to calculate the rate coefficients of elementary chemical reactions. quantumatk.comlibretexts.org TST models the reaction as proceeding through a specific intermediate state, known as the transition state, which represents a saddle point on the potential energy surface separating reactants from products. libretexts.org

For the reactions of heptafluoropropanes, TST has been used to calculate rate coefficients. acs.orgresearchgate.net This involves determining the structural parameters and vibrational frequencies of both the reactants and the transition state. acs.org These parameters are often obtained using ab initio molecular orbital (MO) calculations, such as the MP2(full)/6-31G(d) level of theory. acs.org The energy barrier for the reaction is then adjusted within the TST framework until the calculated rate coefficient provides the best match with the experimentally observed values. acs.org

Atmospheric Chemical Transformations

While stable, this compound is subject to slow degradation in the atmosphere, primarily driven by photochemical processes.

The primary mechanism for the atmospheric removal of this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). echemi.com This reaction initiates the degradation cascade by abstracting the sole hydrogen atom from the molecule. industrialchemicals.gov.au The rate of this reaction determines the atmospheric lifetime of the compound. echemi.comindustrialchemicals.gov.au The degradation products of this initial reaction can include carbonyl difluoride and 2,2,2-trifluoroacetyl fluoride (B91410). nih.gov The atmospheric lifetime of 1,1,1,2,3,3,3-heptafluoropropane (B1665588), an isomer of this compound, has been estimated to be between 24 and 42 years based on its reaction with hydroxyl radicals. echemi.comindustrialchemicals.gov.au

Table 3: Rate Constant for the Vapor-Phase Reaction of 1,1,1,2,3,3,3-Heptafluoropropane with Hydroxyl Radicals (•OH)

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Half-Life | Source(s) |

|---|---|---|---|

| 1,1,1,2,3,3,3-Heptafluoropropane | 1.4 x 10⁻¹⁵ to 1.8 x 10⁻¹⁵ | 24 to 30 years | echemi.com |

Identification and Analysis of Atmospheric Breakdown Products (e.g., Carbonyl Difluoride)

The atmospheric degradation of this compound (CF₃CHFCF₃) is primarily initiated by its reaction with hydroxyl (OH) radicals. acs.org This process leads to the formation of a fluorinated alkyl radical (CF₃CFCF₃), which then rapidly reacts with molecular oxygen (O₂) to create a peroxy radical (CF₃CFO₂•CF₃). acs.org

The subsequent reactions of this peroxy radical are crucial in determining the final breakdown products. The alkoxy radical, CF₃CFO•CF₃, is a key intermediate. This radical can decompose through two primary pathways: C-C bond fission to produce trifluoroacetyl fluoride (CF₃C(O)F) and a trifluoromethyl radical (CF₃), or by reacting with atmospheric species. acs.org

In the atmosphere, trifluoromethyl (CF₃) radicals are converted to CF₃O radicals, which can then react with species like nitric oxide (NO) to yield Carbonyl Difluoride (COF₂). acs.org Trifluoroacetyl fluoride (CF₃C(O)F) and Carbonyl Difluoride (COF₂) are subject to hydrolysis within cloud water, rain, and seawater. acs.org The hydrolysis of CF₃C(O)F results in the formation of trifluoroacetic acid (CF₃COOH). acs.org

Studies have identified several key breakdown products through various analytical methods, including Fourier-transform infrared (FTIR) spectroscopy. acs.orgbrandforsk.se In addition to Carbonyl Difluoride, other significant degradation products include 2,2,2-trifluoroacetyl fluoride. nih.gov

The atmospheric breakdown of this compound can be summarized in the following table:

| Precursor Compound | Initiating Species | Key Intermediates | Major Breakdown Products |

| This compound (CF₃CHFCF₃) | Hydroxyl Radical (OH) | CF₃CFCF₃•, CF₃CFO₂•CF₃, CF₃CFO•CF₃ | Carbonyl Difluoride (COF₂), Trifluoroacetyl fluoride (CF₃C(O)F), Trifluoroacetic acid (CF₃COOH) |

Computational Models for Atmospheric Lifetime Prediction

The atmospheric lifetime of this compound is a critical parameter for assessing its environmental impact, such as its Global Warming Potential (GWP). This lifetime is principally determined by the rate of its reaction with hydroxyl (OH) radicals in the troposphere. acs.org

Computational models are essential for predicting this lifetime. These models rely on experimentally determined reaction rate constants and atmospheric concentrations of OH radicals. The reaction rate for this compound with OH radicals has been measured, with a reported rate constant of k = 3.7 × 10⁻¹³ exp(1615/T) cm³ molecule⁻¹ s⁻¹. acs.org

Based on such kinetic data, the atmospheric lifetime of this compound has been estimated to be between 31 and 42 years. acs.orgwikipedia.orgindustrialchemicals.gov.au More specific calculations, considering various atmospheric factors, have refined this estimate to approximately 38.9 years. researchgate.net A study using firn air samples from Greenland to reconstruct past atmospheric abundances and combining this with modeling resulted in a calculated atmospheric lifetime of 34.2 years. copernicus.org

These models often employ techniques like Monte Carlo simulations and linear inverse methods to interpret atmospheric measurements and project future concentrations and lifetimes. copernicus.orgresearchgate.net The accuracy of these predictions is vital for international agreements and regulations concerning greenhouse gases. wikipedia.org

| Study/Model Basis | Reported Atmospheric Lifetime |

| Reaction Rate Kinetics acs.org | 42 years |

| General Environmental Assessment wikipedia.orgindustrialchemicals.gov.au | 31-42 years |

| Comprehensive Literature Review researchgate.net | 38.9 years |

| Firn Air Reconstruction & Modeling copernicus.org | 34.2 years |

Combustion and Flame Inhibition Mechanisms

This compound is widely used as a fire suppression agent, and its effectiveness stems from a combination of physical and chemical mechanisms. researchgate.nettaiyugas.com

Chemical Suppression Mechanisms via Radical Scavenging

The primary chemical inhibition action of this compound involves disrupting the chain reactions of combustion. suppressionsystems.comfiretrace.com It achieves this by scavenging key radical species that are essential for propagating the flame, such as hydrogen (H), oxygen (O), and hydroxyl (OH) radicals. researchgate.netstackexchange.com

Upon exposure to the high temperatures of a flame, this compound thermally decomposes. wikipedia.org This decomposition releases fluorine-containing radicals. These radicals are highly effective at interfering with the combustion process. For instance, they can react with and remove the highly reactive H and OH radicals, which are crucial for the oxidation of fuel. researchgate.netscientific.net Studies have shown that the presence of this compound significantly reduces the concentration of these key radicals in the flame zone. researchgate.netscientific.net The effectiveness of fluorinated agents is strongly linked to the presence of CF₃ groups, which are critical to the chemical suppression process. nist.gov

Physical Cooling Contributions to Flame Extinguishment

In addition to its chemical effects, this compound contributes significantly to flame extinguishment through physical cooling. researchgate.nettaiyugas.comfiretrace.com When discharged, the agent, which is stored as a liquefied compressed gas, vaporizes. suppressionsystems.com This phase change from liquid to gas absorbs a substantial amount of heat from the flame and the surrounding environment. suppressionsystems.commdpi.com

This process is driven by the agent's high heat of vaporization. researchgate.net The absorption of thermal energy lowers the temperature of the combustion zone. stackexchange.com If the temperature drops below the point necessary to sustain the rapid reaction rates of combustion, the fire will be extinguished. stackexchange.com Numerical simulations have shown that the discharge of this compound can significantly reduce the average temperature in a protected space. mdpi.comresearchgate.net While chemical scavenging is a key part of its action, some studies suggest that physical effects, like cooling, can account for a significant portion of the total suppression effect, with some estimates attributing as much as 70% to physical mechanisms. nist.gov

Thermal Decomposition Pathways under Combustion Conditions

Under the intense heat of a fire, this compound undergoes thermal decomposition, breaking down into several other compounds. firetec-systems.comsynquestlabs.com The primary and most significant decomposition product is Hydrogen Fluoride (HF). wikipedia.orgeurosafeglobal.comresearchgate.net The amount of HF produced is proportional to the size of the fire and the temperature. firetec-systems.com

Other identified decomposition products include Carbonyl Fluoride (COF₂), Carbon Monoxide (CO), and Carbon Dioxide (CO₂). wikipedia.orgnih.govfireboy.com Studies using FTIR analysis of combustion products from fires extinguished with this compound have confirmed the presence of both HF and COF₂. brandforsk.se The specific decomposition pathways and the relative yields of these products can be influenced by the conditions of the fire, such as temperature and the concentration of the agent. brandforsk.se For example, at lower relative application rates, the yield of HF is very high, while the production of COF₂ tends to increase as the agent concentration approaches the extinguishing concentration. brandforsk.se

| Condition | Primary Decomposition Products |

| High Temperature / Fire wikipedia.orgfire-protection.com.au | Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂) |

Kinetic Modeling of Inhibited Combustion Systems

To better understand and predict the fire suppression performance of this compound, researchers use kinetic modeling of inhibited combustion systems. nist.gov These models simulate the complex chemical reactions that occur in a flame when an inhibitor is introduced.

These computational models, often using software packages like Chemkin, incorporate detailed kinetic submodels for both the fuel (e.g., methane (B114726) or hydrogen) and the inhibitor. researchgate.netnist.gov For this compound, the kinetic mechanism includes reactions describing its thermal decomposition and its subsequent reactions with flame radicals. researchgate.net These models have been used to calculate changes in flame properties, such as burning velocity, when this compound is added. nist.gov

Kinetic modeling studies have confirmed that this compound effectively slows the combustion process by reacting with key free radicals (H and OH) and inhibiting their formation. researchgate.net The models also help to elucidate the reaction pathways, for example, identifying that the unimolecular dissociation and intramolecular elimination reactions of the agent play an important role in the inhibition process. researchgate.net Such simulations are crucial for comparing the effectiveness of different agents and for optimizing their use in fire suppression systems. nist.gov

Influence on Hydrogen Combustion Dynamics (e.g., Laminar Burning Velocity, Pressure Build-up)

The introduction of this compound (HFC-227ca) and its isomer, 2H-heptafluoropropane (HFC-227ea), into hydrogen-air mixtures significantly impacts the combustion dynamics. These compounds act as effective inhibitors, primarily by reducing the laminar burning velocity and suppressing pressure build-up during combustion events. researchgate.net The inhibition mechanism is twofold, involving both physical and chemical pathways. The physical effect stems from the high heat capacity of the fluorinated compound, which absorbs heat from the flame front, thereby lowering the flame temperature. researchgate.netnist.gov The chemical effect, which is generally dominant, involves the scavenging of key radical species that are crucial for propagating the combustion chain reactions. nist.govnih.gov

Laminar Burning Velocity:

Research has demonstrated that increasing the concentration of heptafluoropropane in a hydrogen-air mixture leads to a distinct decrease in the laminar burning velocity. researchgate.net Studies on the isomer HFC-227ea show that it effectively slows down the combustion process by reacting with essential free radicals like hydrogen (H) and hydroxyl (OH) radicals, thereby inhibiting their generation. researchgate.netnih.gov While much of the direct performance data in hydrogen systems has been generated for HFC-227ea, the fundamental chemical kinetics of this compound (CHF₂CF₂CF₃) reacting with hydrogen atoms have also been determined. The rate coefficient for the reaction of this compound with H atoms is given as k₄ₐ = 10⁻⁹·⁴⁴±⁰·³² exp[−(57 ± 7) kJ mol⁻¹/RT] cm³ molecule⁻¹ s⁻¹ over the temperature range of 1000−1180 K. acs.org This reaction, which abstracts the hydrogen atom from the fluorocarbon, is a key step in the chemical inhibition cycle that disrupts the hydrogen combustion chain reaction. acs.orgnist.gov

In experiments investigating the suppression of pre-mixed hydrogen-air explosions, the addition of HFC-227ea resulted in a significant reduction in the laminar burning velocity. researchgate.net This effect is a direct consequence of the chemical inhibition pathways that consume flame-propagating radicals.

Pressure Build-up:

The suppression of pressure and the rate of pressure rise are critical measures of combustion inhibition. Studies on hydrogen-air explosions have shown that heptafluoropropane is highly effective at mitigating these parameters. researchgate.net For instance, in a stoichiometric hydrogen-air explosion, a suppressant mixture of 4% HFC-227ea and 10% CO₂ led to a 92.88% decrease in the maximum rate of pressure rise ((dp/dt)ₘₐₓ) and a 48.4% decrease in the maximum pressure (Pₘₐₓ) compared to the baseline case without the suppressant. researchgate.net Furthermore, the time to reach the maximum explosion overpressure was significantly delayed. researchgate.net The hydrogen-air mixture was rendered non-ignitable when the suppressant concentrations reached 6% HFC-227ea and 15% CO₂. researchgate.net This demonstrates the potent effect of the agent in preventing catastrophic pressure build-up in confined spaces. h2tools.org

The following data tables summarize the observed effects of HFC-227ea on hydrogen-air explosion parameters.

Table 1: Effect of HFC-227ea and CO₂ on Stoichiometric Hydrogen-Air Explosion Pressure

| Suppressant Concentration | Decrease in Max. Pressure (Pₘₐₓ) | Decrease in Max. Rate of Pressure Rise ((dp/dt)ₘₐₓ) |

|---|---|---|

| 4% HFC-227ea + 10% CO₂ | 48.4% | 92.88% |

Data sourced from a study on the inhibition mechanisms of heptafluoropropane-CO₂ mixtures on pre-mixed hydrogen-air explosions. researchgate.net

Table 2: Ignitability Limits of Hydrogen-Air Mixtures with HFC-227ea and CO₂

| Suppressant Concentration | Outcome |

|---|---|

| 6% HFC-227ea + 15% CO₂ | Non-ignitable |

Data sourced from a study on the inhibition mechanisms of heptafluoropropane-CO₂ mixtures on pre-mixed hydrogen-air explosions. researchgate.net

The primary chemical inhibition mechanism involves the breakdown of the heptafluoropropane molecule and subsequent reactions of its fragments with chain-carrying radicals. The reaction of this compound with hydrogen atoms produces an n-C₃F₇ radical and a stable H₂ molecule, effectively removing an active H radical from the system. acs.org This scavenging of H and OH radicals is the principal reason for the observed decrease in burning velocity and pressure build-up. nist.gov

Environmental Behavior and Impact Research

Atmospheric Environmental Characterization

Once released, the high volatility of 1H-heptafluoropropane ensures that it partitions almost entirely to the atmosphere. industrialchemicals.gov.au Its behavior in the atmosphere, particularly its potential to contribute to climate change and ozone layer depletion, has been extensively studied.

This compound is a potent greenhouse gas, meaning it contributes to global warming. wikipedia.org Its Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, compared to carbon dioxide (CO2). The GWP of this compound has been reported with some variation across different assessments.

The Intergovernmental Panel on Climate Change (IPCC) Fourth Assessment Report cites a 100-year GWP of 3220 for HFC-227ea. linde-gas.atechemi.com Other sources report values such as 3500 and 2640. gaseousfireextinguishers.comapin.hrepa.gov This high GWP indicates that, pound for pound, it traps significantly more heat than CO2. professionalmariner.com Due to its high GWP, this compound was included in the list of controlled substances under the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of hydrofluorocarbons (HFCs). wikipedia.org

The atmospheric lifetime of this compound is estimated to be between 31 and 42 years. industrialchemicals.gov.auwikipedia.org Other sources provide a more specific range of 33 to 36.5 years or a value of 38.9 years. gaseousfireextinguishers.comresearchgate.net

Interactive Data Table: Global Warming Potential and Atmospheric Lifetime of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Global Warming Potential (100-year) | 3220 | wikipedia.orglinde-gas.atechemi.comresearchgate.net |

| 3500 | gaseousfireextinguishers.comapin.hr | |

| 2640 | epa.gov | |

| Atmospheric Lifetime (years) | 31 - 42 | industrialchemicals.gov.auwikipedia.org |

| 33 - 36.5 | gaseousfireextinguishers.comapin.hr | |

| 38.9 | researchgate.net |

This compound contains no chlorine or bromine atoms, the primary culprits in stratospheric ozone depletion. wikipedia.org As a result, its Ozone Depletion Potential (ODP) is considered to be zero. apin.hriphfiresolutions.co.uk This characteristic made it an early replacement for ozone-depleting substances like Halon 1301. wikipedia.orgresearchgate.net Scientific assessments have concluded that hydrofluorocarbons such as HFC-227ea have a negligible potential to destroy stratospheric ozone. industrialchemicals.gov.au

Interactive Data Table: Ozone Depletion Potential of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0 | industrialchemicals.gov.auapin.hriphfiresolutions.co.uk |

The regulatory status of this compound is shaped by its environmental properties. Its high GWP has led to its inclusion in international agreements like the Montreal Protocol's Kigali Amendment. wikipedia.org

In the United States, the Environmental Protection Agency (EPA) regulates compounds that contribute to the formation of ground-level ozone (smog) as Volatile Organic Compounds (VOCs). The EPA exempts compounds that are determined to have negligible photochemical reactivity. aqmd.gov A petition was submitted to the EPA to exempt this compound (HFC-227ea) from the definition of a VOC. airknowledge.gov The EPA's Significant New Alternatives Policy (SNAP) program lists HFC-227ea as an acceptable substitute for ozone-depleting substances in various applications, and it is not prohibited or restricted for use in total flooding fire suppression systems. professionalmariner.comiphfiresolutions.co.uk

Environmental Persistence and Biogeochemical Cycling

The environmental fate of this compound is largely determined by its chemical stability and its interactions within various environmental compartments.

This compound is not readily biodegradable. europa.eu Studies have shown minimal biodegradation in activated sludge tests. industrialchemicals.gov.au The primary degradation pathway for this compound in the environment is through photochemical reaction with hydroxyl (OH) radicals in the troposphere. industrialchemicals.gov.aueuropa.eu This atmospheric reaction slowly breaks down the molecule over its multi-decade lifetime. industrialchemicals.gov.au Due to its chemical structure, which lacks hydrolyzable functionalities, hydrolysis is not considered a significant degradation pathway. europa.eu

The potential for this compound to accumulate in living organisms is considered low. europa.eu Bioaccumulation is often predicted using the octanol-water partition coefficient (Log Kow), which for HFC-227ea is 2.29. europa.eu Based on this, an estimated Bioconcentration Factor (BCF) of 21 was calculated for fish. echemi.com According to classification schemes, this low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. echemi.com Given its high volatility, any release to water would result in minimal exposure for aquatic organisms. industrialchemicals.gov.au

Interactive Data Table: Environmental Persistence and Bioaccumulation

| Parameter | Value | Finding | Source(s) |

|---|---|---|---|

| Biodegradation | Minimal | Not readily biodegradable. | industrialchemicals.gov.aueuropa.eu |

| Primary Degradation Pathway | Photochemical Reaction | Reaction with tropospheric hydroxyl radicals. | industrialchemicals.gov.aueuropa.eu |

| Log Kow | 2.29 | Low potential for bioaccumulation. | europa.eu |

| Estimated BCF (fish) | 21 | Low potential for bioconcentration in aquatic organisms. | echemi.com |

Characterization as a Persistent, Bioaccumulative, and Toxic (PBT) Substance

This compound, also known as HFC-227ea, is classified as a per- and polyfluoroalkyl substance (PFAS) under various definitions due to its chemical structure. memberclicks.netfssa.net Its environmental profile is often evaluated against the criteria for Persistent, Bioaccumulative, and Toxic (PBT) substances.

Persistence: The compound is not readily biodegradable and is considered persistent in the environment. synquestlabs.com Its primary degradation pathway is reaction with hydroxyl (OH) radicals in the troposphere. acs.orgindustrialchemicals.gov.au This process is slow, leading to a long atmospheric lifetime, with estimates ranging from 34.2 to 42 years. acs.orgindustrialchemicals.gov.aufiresolution.id This long lifespan contributes to its classification as a persistent substance. synquestlabs.comkouraglobal.com

Bioaccumulation: The potential for this compound to bioaccumulate in organisms is considered low. fssa.netfiresolution.id This is supported by an estimated Bioconcentration Factor (BCF) of 21, which suggests a low potential for accumulation in aquatic organisms. echemi.com Furthermore, its Log Kow (logarithm of the octanol-water partition coefficient) is estimated to be less than 3, which is below the typical screening threshold for bioaccumulation. firesolution.id

Toxicity: In terms of environmental toxicity, studies on aquatic organisms have shown low toxicity. For example, tests on Daphnia magna (water flea) and Danio rerio (zebra fish) showed no significant effects at concentrations greater than 200 mg/L. portlandcleanair.org Similarly, tests on green algae resulted in an ErC50 greater than 114 mg/L. portlandcleanair.org While it is not considered to have a direct toxic effect on living organisms in the same way as other substances, its classification as a PFAS and its persistence are points of environmental consideration. memberclicks.netindustrialchemicals.gov.au

Some sources explicitly label the compound as a PBT substance, while detailed analysis suggests it meets the "Persistent" criterion but not the "Bioaccumulative" or "Toxic" criteria in a traditional environmental context. synquestlabs.comportlandcleanair.org

| PBT Criterion | Finding | Value/Metric | Source |

|---|---|---|---|

| Persistence | Considered persistent; not readily biodegradable. | Atmospheric Lifetime: 34.2 - 42 years | synquestlabs.comacs.orgindustrialchemicals.gov.aufiresolution.id |

| Bioaccumulation | Low potential for bioaccumulation. | Estimated BCF: 21; Log Kow: < 3 | firesolution.idechemi.com |

| Toxicity (Aquatic) | Low toxicity to aquatic organisms. | LC50 (Fish): > 200 mg/L; EC50 (Daphnia): > 200 mg/L | portlandcleanair.org |

Emission and Transformation in Applied Systems

The use of this compound in high-temperature applications, such as fire suppression, leads to emissions and the formation of various transformation products.

Characterization of Per- and Polyfluoroalkyl Substances (PFAS) Emissions from Thermal Processes

This compound is part of the broad class of chemicals known as PFAS. fssa.net During thermal processes, such as fire suppression where temperatures can exceed 700°C (1300°F), it can decompose. eurosafeglobal.compemallusa.com Research into the thermal destruction of PFAS-containing materials indicates that while high temperatures are intended to break down these stable compounds, the process can result in the emission of other volatile PFAS as products of incomplete combustion. nih.gov Studies on the thermal decomposition of fluoropolymer dispersions have identified the emission of various PFAS, including shorter-chain compounds like hexafluoroethane (B1207929) and tetrafluoroethene, when precursor substances are heated. nih.gov The complete destruction and mineralization of PFAS to form hydrofluoric acid (HF) and carbon dioxide (CO₂) is necessary to prevent the release of other PFAS into the environment. nih.gov

Analysis of Thermal Byproducts and Degradation Products

When this compound is exposed to high temperatures, it undergoes thermal decomposition, yielding several byproducts. The most significant and well-documented thermal degradation product is hydrogen fluoride (B91410) (HF). eurosafeglobal.comcorrosion-protect.comresearchgate.netcanada.ca Studies simulating fire suppression in electronic facilities have shown that HF concentrations can reach from below 100 ppm to as high as 3900 ppm, depending on the fire size and ventilation conditions. researchgate.netcanada.ca

Other identified thermal byproducts include:

Carbonyl Fluoride (COF₂) brandforsk.se

Carbon Oxides (CO, CO₂) synquestlabs.com

Trifluoroacetic acid (TFA) , which is noted as a metabolic breakdown product of HFC-227ea. d-nb.info

In experimental pyrolysis at very high temperatures (800°C), more complex cyclocompounds and polymerization products like octafluoronaphthalene have been observed. nih.gov

| Byproduct | Chemical Formula | Conditions of Formation | Source |

|---|---|---|---|

| Hydrogen Fluoride | HF | High temperatures (>700°C), such as in fires. | eurosafeglobal.comcorrosion-protect.comresearchgate.net |

| Carbonyl Fluoride | COF₂ | Thermal breakdown in flames. | brandforsk.se |

| Trifluoroacetic acid | CF₃COOH | Atmospheric degradation and metabolism. | acs.orgd-nb.info |

| Carbon Monoxide / Dioxide | CO / CO₂ | Thermal decomposition / fire. | synquestlabs.com |

| Octafluoronaphthalene | C₁₀F₈ | Experimental pyrolysis at 800°C. | nih.gov |

Mobility and Distribution in Environmental Compartments (e.g., Soil, Groundwater, Air)

The physical properties of this compound govern its movement and distribution in the environment.

Air: With a high vapor pressure, any release of the compound leads to its partitioning almost exclusively to the atmosphere. industrialchemicals.gov.auechemi.com Its atmospheric fate is dictated by slow degradation via reaction with OH radicals, contributing to its long atmospheric lifetime and global distribution. acs.orgindustrialchemicals.gov.au Atmospheric measurements have confirmed its presence in remote regions and have tracked its accelerating growth in atmospheric concentration over the years. copernicus.orgresearchgate.net

Soil: The compound's mobility in soil is expected to be low, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 580. echemi.comkadexaero.com However, due to its high volatility, volatilization from moist and dry soil surfaces is anticipated to be a significant fate process, limiting its residence time in the terrestrial compartment. kadexaero.com

Groundwater: Due to its high Henry's Law constant, this compound is expected to volatilize rapidly from water bodies. kadexaero.com The volatilization half-life from a model river is estimated at 4 hours, and from a model lake, 5 days. echemi.com Consequently, it is not expected to persist in significant concentrations in groundwater. researchgate.net Its presence in groundwater is primarily of interest to researchers exploring its potential use as a water dating tracer. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to reveal the structure of a molecule. azom.comox.ac.uk The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum that serves as a molecular fingerprint.

High-Resolution ¹H NMR for Proton Environment Analysis

In the 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (CF₃CHFCF₃) molecule, a single proton is present, bonded to the central carbon atom. The ¹H NMR spectrum, therefore, displays a single, complex signal. The multiplicity of this signal is determined by the coupling of the proton with the adjacent fluorine atoms. Specifically, the proton couples to the single fluorine atom on the same carbon (²JH-F) and the six fluorine atoms on the adjacent methyl groups (³JH-F). This results in a complex multiplet, often described as a doublet of septets. The precise chemical shift and coupling constants are sensitive to the solvent and experimental conditions. walisongo.ac.idnih.gov

¹³C NMR for Carbon Skeleton Elucidation

The carbon skeleton of 1,1,1,2,3,3,3-heptafluoropropane consists of two distinct carbon environments: the two equivalent trifluoromethyl (-CF₃) groups and the central methine (-CHF-) group. In the proton-decoupled ¹³C NMR spectrum, these carbons appear as distinct signals, with their chemical shifts and splitting patterns dictated by coupling to the attached fluorine atoms (¹JC-F and ²JC-F).

-CF₃ Carbons: The signal for the two equivalent -CF₃ carbons is split into a quartet by the three directly attached fluorine atoms (¹JC-F) and further split into a doublet by the single fluorine on the adjacent carbon (²JC-F), resulting in a doublet of quartets.

-CHF- Carbon: The signal for the central carbon is split into a doublet by its directly attached fluorine atom (¹JC-F) and further split into a septet by the six fluorine atoms of the two neighboring -CF₃ groups (²JC-F), yielding a doublet of septets.

Detailed analysis of reaction products containing the heptafluoro-2-propyl group reveals typical coupling constants for these carbons. semanticscholar.org

Table 1: Representative ¹³C NMR Data for the Heptafluoro-2-Propyl Moiety Data extrapolated from a derivative containing the (CF₃)₂CF- group.

| Carbon Environment | Approximate Chemical Shift (δ) | Splitting Pattern | Coupling Constants (J) |

| C F₃ | ~120.5 ppm | Doublet of Quartets | ¹JC-F ≈ 288 Hz, ²JC-F ≈ 28 Hz |

| C HF | ~90.5 ppm | Doublet of Septets | ¹JC-F ≈ 207 Hz, ²JC-F ≈ 33 Hz |

Source: Adapted from research on derivatives of 2H-Heptafluoropropane. semanticscholar.org

¹⁹F NMR for Fluorine Atom Environment and Isomer Differentiation

¹⁹F NMR is particularly crucial for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. organicchemistrydata.org For 1,1,1,2,3,3,3-heptafluoropropane, there are two distinct fluorine environments, leading to two signals in the ¹⁹F NMR spectrum.

-CF₃ Fluorines: The six equivalent fluorine atoms of the two -CF₃ groups appear as a doublet, split by the single proton on the adjacent carbon (³JF-H).

-CHF- Fluorine: The single fluorine atom on the central carbon appears as a septet, split by the six equivalent protons of the two adjacent -CF₃ groups (³JF-F).

This technique is also highly effective for distinguishing between isomers. For instance, the isomer 1,1,1,2,2,3,3-heptafluoropropane (HFC-227ca, CF₃CF₂CF₂H) would present a completely different ¹⁹F NMR spectrum with three distinct fluorine signals corresponding to the -CF₃, -CF₂-, and -CF₂H environments, each with unique chemical shifts and coupling patterns. nih.gov

Table 2: Expected ¹⁹F NMR Spectral Features for Heptafluoropropane Isomers

| Isomer | Structure | Fluorine Environments | Expected Splitting Patterns |

| HFC-227ea | CF₃-CHF-CF₃ | 2 | -CF₃: Doublet-CHF-: Septet |

| HFC-227ca | CF₃-CF₂-CF₂H | 3 | -CF₃: Triplet-CF₂-: Multiplet-CF₂H: Triplet of Triplets |

Source: Based on structural analysis and general NMR principles. walisongo.ac.idnih.gov

Mass Spectrometry Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Molecular Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion (M⁺˙) of 1,1,1,2,3,3,3-heptafluoropropane is often unstable and may not be observed. The resulting mass spectrum is characterized by a series of fragment ions. copernicus.org The most prominent peak in the spectrum is typically from the loss of a fluorine atom to form the C₃HF₆⁺ ion (m/z 151), or from the cleavage of a C-C bond to yield the [CF₃]⁺ ion (m/z 69). copernicus.orgresearchgate.net

Table 3: Major Ions in the Electron Ionization Mass Spectrum of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)

| m/z | Normalized Abundance | Suggested Ion Fragment |

| 151 | 24 | [C₃HF₆]⁺ |

| 101 | 6 | [C₂HF₄]⁺ |

| 69 | 999 | [CF₃]⁺ |

| 51 | 272 | [CHF₂]⁺ |

Source: Laube, J. C. et al., Accelerating growth of HFC-227ea. copernicus.orgresearchgate.net

Tandem Mass Spectrometry for Ion Pathway Elucidation

Tandem mass spectrometry, or MS/MS, is a technique used to further analyze the fragment ions observed in a standard mass spectrum. uab.eduuab.edu It involves selecting a specific "precursor ion" (or parent ion) from the initial ionization event, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting "product ions" (or daughter ions). uab.eduuab.edu

This method can be used to confirm the fragmentation pathways of 1,1,1,2,3,3,3-heptafluoropropane. For example, the precursor ion at m/z 151, corresponding to [C₃HF₆]⁺, can be isolated and fragmented. A major product ion observed would likely be at m/z 69, confirming the loss of a neutral CF₂H radical. This confirms the relationship between the parent and daughter ions, providing greater confidence in the structural assignment of the fragments. While detailed tandem MS studies on HFC-227ea are not widely published, the methodology has been successfully applied to characterize related fluorinated compounds. researchgate.net

Microwave Rotational Spectroscopy for Conformer Analysis

Microwave rotational spectroscopy is a powerful technique for obtaining precise information about the geometry of molecules in the gas phase. It allows for the detailed study of different spatial arrangements of atoms, known as conformers, which can be interconverted by rotation about single bonds.

The rotational spectrum of 1H-heptafluoropropane has been investigated using techniques such as a pulsed-nozzle Fourier-transform microwave spectrometer. In these experiments, a sample of the compound is expanded into a vacuum chamber, creating a supersonic jet where the molecules are cooled to very low rotational and vibrational temperatures. This cooling simplifies the resulting spectrum by reducing the number of populated energy levels.

The observed spectra for this compound are complex due to the presence of multiple fluorine atoms and the resulting nuclear spin-spin and spin-rotation coupling. The analysis of these spectra provides highly accurate rotational constants, which are inversely proportional to the molecule's moments of inertia.

Theoretical calculations and experimental spectroscopic data have confirmed the existence of two stable conformers of this compound: a trans (anti) form and a slightly less stable gauche form. The trans conformer possesses a plane of symmetry (Cs point group), while the gauche conformer is chiral (C1 point group).

The determination of the specific dihedral angles and the relative energies of these conformers is achieved by comparing the experimentally determined rotational constants with those calculated for various molecular geometries using ab initio quantum chemical methods. For this compound, the C-C-C-F dihedral angle is a key parameter in distinguishing between the trans and gauche forms. The trans form has a dihedral angle of 180°, while the gauche form has a dihedral angle of approximately 60°.

A study utilizing Fourier transform microwave spectroscopy combined with theoretical calculations determined the energy difference between the trans and gauche conformers to be very small, with the trans conformer being more stable by about 0.3 kJ/mol. The rotational constants for both conformers were precisely determined, allowing for an accurate structural characterization.

| Conformer | Point Group | Relative Energy (kJ/mol) | C-C-C-F Dihedral Angle |

| Trans | Cs | 0 | 180° |

| Gauche | C1 | ~0.3 | ~60° |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. Gas chromatography is particularly well-suited for this purpose due to the volatile nature of the compound.

Gas chromatography (GC) is a standard method for determining the purity of this compound. In this technique, a gaseous sample is injected into a long, narrow tube known as a column. The column is coated with a stationary phase, and an inert carrier gas (the mobile phase) flows through it. Different components in the sample will interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus be separated.

The purity of this compound is typically assessed by the peak area percentage in the resulting chromatogram. A high-purity sample will show a single, large peak corresponding to this compound, with only very small peaks for any impurities. The choice of the GC column and the temperature program are critical for achieving good separation of potential impurities, which may include other fluorinated hydrocarbons or residual starting materials from the synthesis process.

For the definitive identification of trace components in this compound, a hyphenated technique such as gas chromatography-mass spectrometry (GC-MS) is employed. This method combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are directly introduced into the ion source of a mass spectrometer.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of 1H-heptafluoropropane at the electronic level. These calculations provide a foundation for interpreting experimental data and parameterizing more computationally efficient models.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure of this compound. These calculations are crucial for determining molecular geometries, vibrational frequencies, and the energetics of chemical reactions. For instance, dual-level direct dynamics calculations have been employed to study its reaction mechanisms, where the electronic structure information is obtained using DFT methods like MPW1K, and then refined with higher-level ab initio calculations such as G3(MP2) to achieve greater accuracy for energetic information. mdpi.com

These methods are particularly important in the field of chemical kinetics, where they are used to construct potential energy surfaces for reactions. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barrier heights and reaction energies, which are critical inputs for predicting reaction rates. mdpi.com For complex molecules like this compound, hybrid DFT methods have been specifically designed to provide a balance of accuracy and computational cost, making them suitable for dynamics studies. mdpi.com

| Method Type | Specific Functional/Method | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | MPW1K/6-311+G(d,p) | Optimized geometries and frequencies of stationary points for reaction dynamics. | mdpi.com |

| Ab Initio (Composite) | G3(MP2) | Single-point energy calculations for higher accuracy in reaction energetics. | mdpi.com |

| Hybrid Meta DFT | BB1K, TPSS1KCIS | Calculating accurate thermochemistry and thermochemical kinetics. | mdpi.com |

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. For fluorinated compounds, predicting ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. researchgate.netacs.org The process involves calculating the magnetic shielding tensor for each fluorine nucleus within the molecule.

While specific studies detailing the ¹⁹F NMR prediction for this compound are not extensively documented, the established methodology for other organofluorine compounds is directly applicable. The recommended approach often involves geometry optimization followed by NMR shielding calculations using a specific DFT functional and basis set. For example, studies have shown that functionals like ωB97XD with the aug-cc-pVDZ basis set provide a good balance of accuracy and computational efficiency, yielding a root mean square (RMS) error of around 3.5 ppm for a range of fluorine-containing molecules. acs.org These predictions are crucial for assigning specific resonances in complex spectra to the correct fluorine atoms within the molecular structure. researchgate.net

Molecular Simulation Techniques

While quantum mechanics provides detailed electronic information, molecular simulation techniques are used to study the dynamic behavior of molecules and their interactions in larger systems, such as liquids and gases.

This compound exhibits conformational isomerism due to rotation around its C-C bonds. Microwave spectroscopy studies, supported by quantum chemical calculations, have identified two distinct conformers: a trans conformer with Cₛ symmetry and a gauche conformer with C₁ symmetry. acs.orgarxiv.org The trans form corresponds to a dihedral angle of 180° for the H-C-C-C backbone. acs.org

Molecular dynamics (MD) simulations are the primary tool for studying the dynamic equilibrium between such conformers. In an MD simulation, a force field (a set of empirical energy functions) is used to calculate the forces between atoms, and Newton's equations of motion are integrated over time to track the trajectory of the molecule. This allows for the exploration of the potential energy surface and the study of transitions between different conformational states, providing information on their relative populations and the energy barriers separating them.

Understanding the behavior of this compound in its liquid state is crucial for its applications as a refrigerant and solvent. Molecular dynamics or Monte Carlo simulations are used to model the condensed phase, providing insight into intermolecular interactions and bulk properties.

The accuracy of these simulations depends heavily on the quality of the underlying force field, which defines the intermolecular potential (typically composed of Lennard-Jones and Coulombic terms). For fluorinated alkanes, force fields are often developed by fitting parameters to reproduce experimental data, such as vapor-liquid equilibria (VLE), or to match high-level quantum chemistry calculations of dimer interaction energies. researchgate.net

Simulations of the liquid phase can predict macroscopic properties like density, enthalpy of vaporization, and transport properties. They also provide microscopic structural details through tools like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, revealing the nature of the local liquid structure governed by van der Waals and electrostatic interactions. While detailed simulation studies focused specifically on pure this compound are not widely published, the methodologies are well-established for related fluorocarbons. researchgate.netnih.gov

Reaction Dynamics and Chemical Kinetics Modeling

Computational modeling is indispensable for understanding the chemical kinetics of this compound, particularly its role as a fire suppressant, which relies on its thermal decomposition and radical scavenging reactions. acs.org Theoretical studies investigate the reaction mechanisms and calculate the rate constants of elementary reactions that are difficult to measure experimentally.

For example, the hydrogen abstraction reaction by a hydrogen atom (CF₃CHFCF₃ + H → C₃F₇ + H₂) has been studied using dual-level direct dynamics methods. mdpi.com In this approach, the potential energy surface is calculated "on-the-fly" using a lower-cost QM method (e.g., MPW1K/6-311+G(d,p)), with energies at key points being corrected by a more accurate method (e.g., G3(MP2)). mdpi.com The rate constants are then evaluated using theories like Variational Transition-State Theory (VTST) over a wide range of temperatures. mdpi.com These calculated rate constants are essential parameters for building detailed chemical kinetic models that can simulate complex processes like combustion and flame inhibition. mdpi.comacs.org

| Reaction | Rate Constant Expression (k) in cm³ molecule⁻¹ s⁻¹ | Temperature Range (K) | Reference |

|---|---|---|---|

| CHF₂CF₂CF₃ + O(³P) → n-C₃F₇ + OH | 10-10.13±0.52 exp[−(55 ± 10) kJ mol⁻¹/RT] | 880−1180 | mdpi.comacs.org |

| CHF₂CF₂CF₃ + H → n-C₃F₇ + H₂ | 10-9.44±0.32 exp[−(47 ± 6) kJ mol⁻¹/RT] | 880−1180 | mdpi.comacs.org |

| CF₃CHFCF₃ + F → CF₃CFCF₃ + HF | 1013.6 exp(−10.1 kJ mol⁻¹/RT) | N/A | mdpi.com |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are pivotal in mapping out the potential energy surfaces of reactions involving this compound, allowing for the detailed study of reaction pathways and the characterization of transient structures. rsc.orgopenaccessjournals.com Theoretical studies have been successfully employed to understand its thermal decomposition and its reactions with key radicals present in combustion and atmospheric environments.

A significant area of research has been the hydrogen abstraction reaction from this compound by various radicals. For instance, the reaction CF3CHFCF3 + H → CF3CFCF3 + H2 has been studied using high-level ab initio calculations. These studies provide benchmark values for the reaction enthalpy and barrier height, which are crucial for understanding the reactivity of this compound. researchgate.net It was found that the calculated barrier heights and even the imaginary vibrational frequencies of the transition states are highly sensitive to the level of theory and basis set used in the calculations. researchgate.net

Another critical reaction pathway for this compound, particularly at high temperatures, is its unimolecular decomposition. Theoretical investigations have explored the thermal decomposition pathways, such as the elimination of hydrogen fluoride (B91410) (HF). acs.org Quantum chemical calculations have been used to determine the energy barriers for these decomposition channels, providing fundamental data for understanding its behavior as a fire suppressant. For example, the barrier for the HF elimination reaction (CF3CHFCF3 → CF3CFCF2 + HF) has been calculated, offering insight into its stability at elevated temperatures. acs.org

| Reaction | Method | Reaction Enthalpy (ΔHr,298) (kcal/mol) | Barrier Height (0 K) (kcal/mol) | Source |

| CF3CHFCF3 + H → CF3CFCF3 + H2 | ab initio | -0.7 ± 0.7 | 13.3 ± 0.5 | researchgate.net |

| CF3CHFCF3 → CF3CF=CF2 + HF | QCISD(T)/6-311G(d,p)//UMP2/6-31G(d) | - | 79.5 | acs.org |

This interactive table summarizes key energetic parameters calculated for reactions involving this compound.

Development of Detailed Kinetic Models for Complex Chemical Systems

The data derived from computational studies, such as reaction rate constants and thermodynamic properties, are essential inputs for the development of detailed chemical kinetic models. combustionlab.com.cnmit.edu These models are complex networks of elementary reactions that can simulate the behavior of a chemical system under various conditions, such as combustion or pyrolysis. dlr.deenergy.gov

For this compound, detailed kinetic models are particularly important for understanding its fire suppression mechanism. researchgate.net As a fire suppressant, it acts by chemically inhibiting the combustion chain reactions. scientific.net Kinetic models help to elucidate this process by quantifying the effect of the suppressant and its decomposition products on the radical pool of a flame.